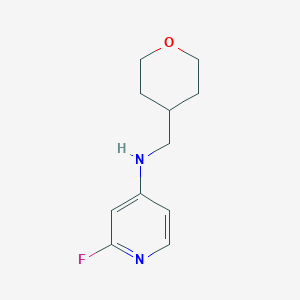

2-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-4-amine

Description

Properties

Molecular Formula |

C11H15FN2O |

|---|---|

Molecular Weight |

210.25 g/mol |

IUPAC Name |

2-fluoro-N-(oxan-4-ylmethyl)pyridin-4-amine |

InChI |

InChI=1S/C11H15FN2O/c12-11-7-10(1-4-13-11)14-8-9-2-5-15-6-3-9/h1,4,7,9H,2-3,5-6,8H2,(H,13,14) |

InChI Key |

BMQLJSWRDVRRFY-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1CNC2=CC(=NC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nucleophilic Substitution and Reductive Amination

Step 1: Synthesis of 4-Amino-2-fluoropyridine Derivative

- Starting from 2,4-dichloropyridine derivatives, selective fluorination is performed using nucleophilic fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

- The chlorine at the 4-position is replaced with an amino group via nucleophilic substitution, often under basic conditions, to yield 4-amino-2-fluoropyridine.

Step 2: Introduction of the (tetrahydro-2H-pyran-4-yl)methyl Group

- The tetrahydro-2H-pyran-4-yl)methyl moiety is prepared separately through reduction of corresponding aldehydes or ketones, or via alkylation of tetrahydro-2H-pyran-4-carbaldehyde with suitable reagents.

- The amino group on the pyridine ring is then coupled with the tetrahydro-2H-pyran-4-yl)methyl intermediate using reductive amination techniques, often employing sodium cyanoborohydride or similar reducing agents.

Multi-step Synthesis from Heteroaryl Halides

Data Table of Synthesis Methods

Research Findings and Perspectives

- Selectivity: Fluorination at the 2-position of pyridine rings is achieved with high regioselectivity using N-fluorinating reagents like NFSI, which are preferred for their milder conditions and higher selectivity.

- Yield Optimization: The use of palladium catalysis in coupling reactions, such as Buchwald-Hartwig amination, has shown improved yields and regioselectivity in attaching the tetrahydro-2H-pyran-4-yl)methyl group.

- Purification: Purification techniques such as preparative HPLC, silica gel chromatography, and recrystallization are routinely employed to isolate high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction can produce a fully reduced amine.

Scientific Research Applications

2-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor binding studies.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain receptors or enzymes. The tetrahydro-2H-pyran moiety may also contribute to the compound’s overall stability and solubility. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Fluorine Position : The 2-fluoro substitution on pyridine in the target compound contrasts with EPPA-1’s 5-fluoro substitution on a pyrazolo[3,4-b]pyridine core. Fluorine’s electron-withdrawing effects enhance metabolic stability, but positional differences alter electronic distribution and steric interactions .

- Substituent Effects : The tetrahydro-2H-pyran-4-ylmethyl group is conserved across analogues, contributing to solubility and conformational flexibility. Methylation (e.g., 5-bromo analogue) may reduce basicity and alter pharmacokinetics .

Pharmacological and Therapeutic Profiles

- EPPA-1 : Demonstrated improved therapeutic index as a PDE4 inhibitor, with reduced emetogenicity in rat models. Its pyrazolo[3,4-b]pyridine core enhances selectivity for PDE4 isoforms, whereas the target compound’s pyridine core may favor different targets .

- AR05 : Functions as an androgen receptor antagonist, highlighting the role of benzamide scaffolds in nuclear receptor modulation. The target compound’s pyridine-amine structure lacks the benzamide’s hydrogen-bonding capacity, suggesting divergent applications .

Biological Activity

2-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-4-amine is a synthetic organic compound notable for its unique structural features, including a fluorine atom and a tetrahydro-2H-pyran moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula is with a molecular weight of 220.26 g/mol .

Structural Characteristics

The presence of the fluorine atom and the amine functional group contributes to the compound's chemical reactivity, which is crucial for enhancing its biological activity. The tetrahydropyran moiety may also play a significant role in modulating interactions with biological targets.

Enzyme Inhibition and Receptor Modulation

Preliminary studies indicate that 2-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-4-amine exhibits promising biological activity, particularly in enzyme inhibition and receptor modulation. Its structural characteristics suggest potential interactions with various biological targets, including:

- Enzymes : The compound may act as an inhibitor for specific enzyme classes, potentially contributing to therapeutic effects.

- Receptors : It might modulate receptor activity, influencing various physiological pathways.

Interaction Studies

Interaction studies have focused on the binding affinity of 2-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-4-amine to biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are utilized to elucidate its mechanism of action and optimize its structure for enhanced efficacy .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features of related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Fluoro-N-(tetrahydro-2H-pyran-4-yl)methylpyridin | Contains a tetrahydropyran moiety | Different position of fluorine |

| N-Methyl-N-(tetrahydro-pyran) | Similar backbone but lacks fluorination | No halogen substitution |

| Pyridine derivatives with alkyl groups | General class similar to pyridine structure | Varying alkyl chain lengths |

The specific combination of fluorination and tetrahydropyran substitution in 2-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-4-amine may enhance its biological activity compared to other compounds lacking these features .

Case Studies

Recent research has highlighted the potential therapeutic applications of compounds similar to 2-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-4-amine in treating diseases such as malaria and leishmaniasis. For instance, studies on related tetrahydropyran derivatives have demonstrated their ability to inhibit the growth of Leishmania donovani, showcasing their relevance in developing new antileishmanial therapies .

Moreover, investigations into the pharmacokinetic profiles of these compounds reveal that modifications can significantly impact their efficacy and metabolic stability. For example, the incorporation of polar functionalities has been shown to improve aqueous solubility without compromising biological activity .

Q & A

Basic: What synthetic routes are recommended for 2-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-4-amine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves fluorinated pyridine intermediates coupled with tetrahydro-2H-pyran derivatives. A stepwise approach includes:

- Step 1: Preparation of the pyridine core via nucleophilic aromatic substitution (SNAr) using 4-aminopyridine derivatives and fluorinating agents (e.g., Selectfluor®) to introduce the fluorine substituent .

- Step 2: Alkylation of the tetrahydro-2H-pyran-4-ylmethyl group using reductive amination or Mitsunobu conditions to attach the pyran moiety to the pyridine amine .

Optimization Tips: - Monitor reaction progress via LC-MS to minimize side products (e.g., over-alkylation).

- Use anhydrous solvents (THF, DMF) and controlled temperatures (0–25°C) to improve yields .

- Purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity (>95%) .

Basic: How can NMR spectroscopy and X-ray crystallography confirm the structural identity of this compound?

Answer:

- 1H/19F NMR:

- X-ray Crystallography:

Advanced: What computational strategies predict the biological interactions of this compound?

Answer:

- QSAR Modeling:

- Use quantitative structure–activity relationship (QSAR) models to correlate structural features (e.g., fluorine electronegativity, pyran ring hydrophobicity) with target binding affinities .

- Molecular Dynamics (MD) Simulations:

- Docking Studies:

- Screen against protein databases (PDB) using AutoDock Vina to prioritize in vitro targets (e.g., CNS receptors) .

Advanced: How do fluorinated substituents influence the compound’s pharmacokinetics and metabolic stability?

Answer:

- Metabolic Resistance:

- Fluorine’s electron-withdrawing effect reduces oxidative metabolism (e.g., CYP450-mediated deamination), enhancing plasma half-life .

- Lipophilicity:

- In Vitro Assays:

- Perform microsomal stability tests (human/rat liver microsomes) to measure intrinsic clearance .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Answer:

- Data Triangulation:

- Cross-validate using orthogonal assays (e.g., SPR for binding kinetics, cell-based IC50 for functional activity) .

- Structural Variants:

- Statistical Analysis:

- Apply multivariate regression to account for variables (e.g., cell line variability, assay conditions) .

Advanced: What are the challenges in designing enantioselective syntheses for chiral derivatives of this compound?

Answer:

- Chiral Resolution:

- Analytical Validation:

- Employ chiral HPLC (Chiralpak® columns) or polarimetry to confirm enantiomeric excess (>99% ee) .

- Case Study:

- Compare with (3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride to assess stereochemical impacts on bioactivity .

Basic: What spectroscopic techniques are critical for impurity profiling during synthesis?

Answer:

- LC-HRMS:

- Identify trace impurities (e.g., dehalogenated byproducts) with ppm-level accuracy .

- 19F NMR:

- IR Spectroscopy:

Advanced: How does the tetrahydro-2H-pyran moiety influence target selectivity in kinase inhibition studies?

Answer:

- Steric Effects:

- The pyran ring’s chair conformation creates a hydrophobic pocket, enhancing selectivity for kinases with larger ATP-binding sites (e.g., CDK2 over CDK1) .

- Comparative Studies:

- Replace the pyran with cyclohexane or piperidine rings to assess conformational flexibility’s role in binding .

- Crystallographic Evidence:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.